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Abstract

Disperse Red 17, a monoazo dye, finds application in the textile and cosmetics industries,
primarily in hair coloring products.[1][2][3] This technical guide provides an in-depth analysis of
the available toxicological data on Disperse Red 17, with a focus on its health and safety
hazards. The information presented is intended to support researchers, scientists, and drug
development professionals in evaluating the risks associated with exposure to this compound.
This guide summarizes key findings on acute toxicity, skin irritation and sensitization,
genotoxicity, and dermal absorption. It also addresses the existing data gaps in carcinogenicity
and reproductive toxicity. Detailed experimental protocols for pivotal studies are provided, and
relevant cellular signaling pathways are visualized to facilitate a comprehensive understanding
of its toxicological profile.

Toxicological Profile
Acute Toxicity

Disperse Red 17 exhibits low acute oral toxicity. In a study conducted on rats following a
protocol similar to OECD Guideline 401, the median lethal dose (LD50) was determined to be
greater than 2000 mg/kg body weight.[4] No mortalities or significant signs of systemic toxicity
were observed at this dose level.
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Skin Irritation and Sensitization

Skin Irritation: In a skin irritation study conducted on rabbits according to OECD Guideline 404,
Disperse Red 17 was found to be non-irritating.[4] The application of the substance did not
produce erythema or edema.

Skin Sensitization: Disperse Red 17 is a known skin sensitizer.[3][5] A Guinea Pig
Maximisation Test (GPMT) indicated its potential to cause skin sensitization.[4] Although the
results were considered equivocal due to staining, the potential for allergic contact dermatitis is
a significant hazard associated with this dye.

Genotoxicity

Disperse Red 17 has demonstrated mutagenic potential in bacterial reverse mutation assays
(Ames test).[4] However, in vitro and in vivo micronucleus tests in mammalian cells have
yielded negative results, suggesting it may not be a clastogen or aneugen in these systems
under the tested conditions.

Dermal Absorption

In vitro studies on human and porcine skin have shown that dermal absorption of the primary
color constituent of D&C Red No. 17 (1-[4-phenylazophenylazo]-2-napthol or PAN) is low.[4]
One study reported that after 24 hours of exposure to a formulation containing 0.2% Disperse
Red 17, the mean amount absorbed through human skin was 0.41 pug/cmz.[4]

Quantitative Toxicological Data

The following tables summarize the key quantitative data from toxicological studies on
Disperse Red 17.

Table 1: Acute Oral Toxicity
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Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test)
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This assay was performed in accordance with OECD Guideline 471.

Test Strains:Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and
Escherichia coli strain WP2 uvrA were used to detect point mutations.

Method: The plate incorporation method was utilized. The test substance, bacterial culture,
and, where required, a metabolic activation system (S9 mix) were combined in molten top
agar and poured onto minimal glucose agar plates.

Metabolic Activation: A liver fraction (S9) from rats pre-treated with Aroclor 1254 was used to
simulate mammalian metabolism.

Dose Levels: Arange of at least five concentrations of Disperse Red 17 were tested in
triplicate.

Controls: Both positive and negative (vehicle) controls were run concurrently.

Evaluation: The number of revertant colonies per plate was counted after a suitable
incubation period. A substance is considered mutagenic if it induces a dose-related increase
in the number of revertant colonies or a reproducible and significant increase at one or more
concentrations.

In Vitro Micronucleus Assay

This assay was conducted following OECD Guideline 487.
Cell Line: Cultured human peripheral blood lymphocytes were used.

Treatment: Cells were exposed to Disperse Red 17 at various concentrations, both with and
without a metabolic activation system (S9 mix).

Cytokinesis Block: Cytochalasin B was added to the cultures to block cytokinesis, resulting in
binucleated cells. This ensures that only cells that have undergone one nuclear division are
scored for micronuclei.

Harvest and Staining: Cells were harvested, subjected to hypotonic treatment, fixed, and
stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
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e Analysis: At least 2000 binucleated cells per concentration were scored for the presence of
micronuclei. The number of micronucleated binucleated cells was recorded.

o Evaluation: The assay is considered positive if a statistically significant and dose-dependent
increase in the frequency of micronucleated cells is observed.

Murine Local Lymph Node Assay (LLNA)

The skin sensitization potential was assessed using a method based on the principles of the
LLNA.

o Animal Model: Mice are the standard species for this assay.

» Application: A range of concentrations of the test substance is applied to the dorsal surface
of the ears of the mice for a specified number of consecutive days.

o Proliferation Measurement: On the final day of the assay, the mice are injected with a
radiolabeled substance (e.g., 3H-methyl thymidine) that is incorporated into the DNA of
proliferating cells.

o Lymph Node Excision: The draining auricular lymph nodes are excised, and the proliferation
of lymphocytes is measured by quantifying the amount of incorporated radioactivity.

o Stimulation Index (Sl): The level of proliferation in the test groups is compared to that in the
vehicle control group, and a Stimulation Index (SI) is calculated.

o Evaluation: A substance is classified as a sensitizer if the Sl is 3 or greater at any test
concentration.

Signaling Pathways and Mechanisms of Toxicity
Skin Sensitization Pathway

The process of skin sensitization by a chemical like Disperse Red 17 involves a complex
series of events in the skin's immune system. As a small molecule (hapten), Disperse Red 17
IS not immunogenic on its own. It must first penetrate the stratum corneum and covalently bind
to endogenous skin proteins to form a hapten-protein conjugate. This process is known as
haptenation. These modified proteins are then recognized as foreign by antigen-presenting
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cells (APCs), primarily Langerhans cells in the epidermis. The activated APCs migrate to the
draining lymph nodes where they present the haptenated peptides to naive T-lymphocytes,
leading to their activation and proliferation. This initial phase is the induction or sensitization
phase. Upon subsequent exposure to the same hapten, a more rapid and robust secondary
Immune response is triggered, leading to the clinical manifestations of allergic contact
dermatitis.

Click to download full resolution via product page

Caption: Allergic contact dermatitis induction pathway.

Potential Genotoxicity Mechanism

Disperse Red 17, being an azo dye, has the potential to be metabolized to aromatic amines.
This metabolic activation can occur through the reduction of the azo bond, a reaction that can
be catalyzed by enzymes in the liver (e.g., cytochrome P450) or by the gut microbiota. The
resulting aromatic amines can be further metabolized to reactive electrophilic species. These
electrophiles can then form covalent adducts with DNA, leading to mutations if not properly
repaired by the cell's DNA repair machinery. The positive result in the Ames test, particularly
with metabolic activation, supports this proposed mechanism of genotoxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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